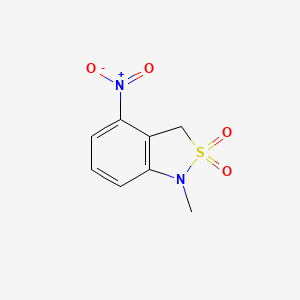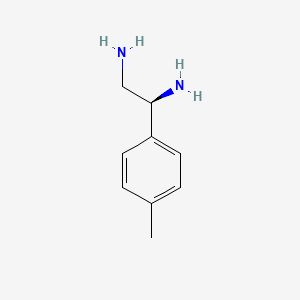
(1S)-1-(4-Methylphenyl)ethane-1,2-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1S)-1-(4-Methylphenyl)ethane-1,2-diamine is an organic compound that belongs to the class of diamines Diamines are characterized by the presence of two amino groups attached to an alkane chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1S)-1-(4-Methylphenyl)ethane-1,2-diamine typically involves the following steps:
Starting Material: The synthesis begins with the selection of a suitable starting material, such as 4-methylacetophenone.
Reduction: The carbonyl group of 4-methylacetophenone is reduced to an alcohol using a reducing agent like sodium borohydride.
Amination: The alcohol is then converted to an amine through a reaction with ammonia or an amine source under appropriate conditions.
Resolution: The final step involves the resolution of the racemic mixture to obtain the (1S)-enantiomer.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. Catalysts and optimized reaction conditions are employed to maximize yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
(1S)-1-(4-Methylphenyl)ethane-1,2-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imines or nitriles.
Reduction: Further reduction can lead to the formation of secondary or tertiary amines.
Substitution: The amino groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents such as lithium aluminum hydride or catalytic hydrogenation.
Substitution: Conditions involving alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imines, while substitution reactions can produce N-alkylated or N-acylated derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (1S)-1-(4-Methylphenyl)ethane-1,2-diamine can be used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound may be studied for its potential interactions with biological molecules, such as enzymes or receptors. Its structure could make it a candidate for drug development or as a biochemical probe.
Medicine
In medicine, this compound may be investigated for its pharmacological properties. It could serve as a lead compound for the development of new therapeutic agents targeting specific diseases.
Industry
In industrial applications, this compound may be used in the production of specialty chemicals, polymers, or as an intermediate in the synthesis of other valuable compounds.
Wirkmechanismus
The mechanism by which (1S)-1-(4-Methylphenyl)ethane-1,2-diamine exerts its effects depends on its specific interactions with molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(1R)-1-(4-Methylphenyl)ethane-1,2-diamine: The enantiomer of the compound .
1-(4-Methylphenyl)ethane-1,2-diamine: The racemic mixture of both enantiomers.
1-Phenylethane-1,2-diamine: A similar compound without the methyl substitution on the phenyl ring.
Uniqueness
(1S)-1-(4-Methylphenyl)ethane-1,2-diamine is unique due to its specific stereochemistry and the presence of the methyl group on the phenyl ring
Eigenschaften
Molekularformel |
C9H14N2 |
|---|---|
Molekulargewicht |
150.22 g/mol |
IUPAC-Name |
(1S)-1-(4-methylphenyl)ethane-1,2-diamine |
InChI |
InChI=1S/C9H14N2/c1-7-2-4-8(5-3-7)9(11)6-10/h2-5,9H,6,10-11H2,1H3/t9-/m1/s1 |
InChI-Schlüssel |
AQZSWECURAKYOG-SECBINFHSA-N |
Isomerische SMILES |
CC1=CC=C(C=C1)[C@@H](CN)N |
Kanonische SMILES |
CC1=CC=C(C=C1)C(CN)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Chloro-4H-cyclopenta[b]thiophen-6(5H)-one](/img/structure/B13033262.png)
![Rel-tert-butyl ((1S,5S)-9-azabicyclo[3.3.1]nonan-3-yl)(methyl)carbamate](/img/structure/B13033282.png)
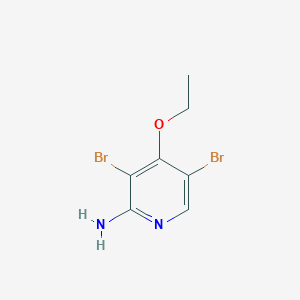

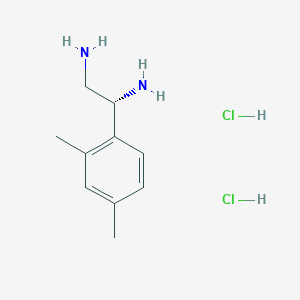
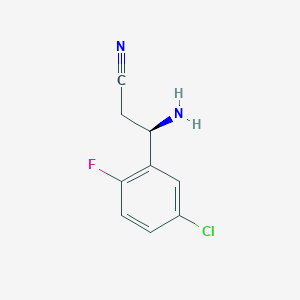
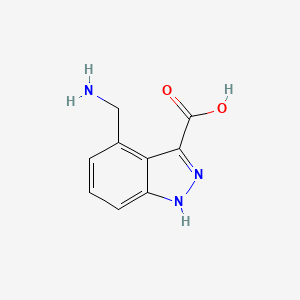
![1,1a,6,6a-Tetrahydro-1,6-methanocyclopropa[a]inden-2-amine](/img/structure/B13033307.png)
![(Z)-2-Hydrazono-4-nitro-2,3-dihydrobenzo[d]thiazole](/img/structure/B13033310.png)
![(3R)-5-(Difluoromethyl)-2,3-dihydrobenzo[B]furan-3-ylamine](/img/structure/B13033313.png)

![2,6-Dibromo-3H-imidazo[4,5-b]pyridine](/img/structure/B13033325.png)
![2-[7-[(2-Methylpropan-2-yl)oxycarbonyl]-3-oxa-7-azabicyclo[3.3.1]nonan-9-yl]acetic acid](/img/structure/B13033328.png)
